2-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid
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Overview
Description
2-(2-Methoxyphenyl)-4-oxo-4H-chromene-8-carboxylic acid is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-4-oxo-4H-chromene-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized using an acid catalyst to yield the chromene structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-4-oxo-4H-chromene-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
Scientific Research Applications
2-(2-Methoxyphenyl)-4-oxo-4H-chromene-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-4-oxo-4H-chromene-8-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the chromene structure.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but has different reactivity due to the isocyanate functional group.
4-Oxo-4H-chromene-8-carboxylic acid: Similar chromene core but without the methoxyphenyl group
Uniqueness
2-(2-Methoxyphenyl)-4-oxo-4H-chromene-8-carboxylic acid is unique due to the combination of the methoxyphenyl group and the chromene core. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90101-89-6 |
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Molecular Formula |
C17H12O5 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-4-oxochromene-8-carboxylic acid |
InChI |
InChI=1S/C17H12O5/c1-21-14-8-3-2-5-11(14)15-9-13(18)10-6-4-7-12(17(19)20)16(10)22-15/h2-9H,1H3,(H,19,20) |
InChI Key |
FODWTPOYVWKNKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=CC=C3)C(=O)O |
Origin of Product |
United States |
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